Dimethoxy ethanol Dimethoxy ethanol
Brand Name: Vulcanchem
CAS No.: 58982-50-6
VCID: VC14072785
InChI: InChI=1S/C4H10O3/c1-4(5,6-2)7-3/h5H,1-3H3
SMILES:
Molecular Formula: C4H10O3
Molecular Weight: 106.12 g/mol

Dimethoxy ethanol

CAS No.: 58982-50-6

Cat. No.: VC14072785

Molecular Formula: C4H10O3

Molecular Weight: 106.12 g/mol

* For research use only. Not for human or veterinary use.

Dimethoxy ethanol - 58982-50-6

Specification

CAS No. 58982-50-6
Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
IUPAC Name 1,1-dimethoxyethanol
Standard InChI InChI=1S/C4H10O3/c1-4(5,6-2)7-3/h5H,1-3H3
Standard InChI Key ABFQGXBZQWZNKI-UHFFFAOYSA-N
Canonical SMILES CC(O)(OC)OC

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

Dimethoxy ethanol (systematic name: 2-(2,2-dimethoxyethoxy)ethanol) features a linear chain with two methoxy (-OCH₃) groups and a terminal hydroxyl (-OH) group. This arrangement confers amphiphilic properties, enabling interactions with both polar and nonpolar substrates. The ether linkages enhance solubility in organic solvents, while the hydroxyl group facilitates hydrogen bonding, making the compound miscible in aqueous systems.

Synthesis Methodologies

Conventional Etherification Approach

The most cited method involves reacting dimethylamine with ethylene oxide under mild conditions (110–120°C), yielding dimethoxy ethanol in a single step. Key parameters include:

ParameterValueSource
SolventDMF
Temperature110–120°C
YieldNot specified

This route benefits from simplicity but faces criticism for moderate purity and byproduct formation.

Patent-Based Multi-Step Synthesis

A 2020 patent (CN112375004A) outlines a three-step process starting with ethylene glycol and bromoacetaldehyde dimethyl acetal :

  • Etherification: Ethylene glycol reacts with bromoacetaldehyde dimethyl acetal in the presence of KOH (≤40°C), yielding an intermediate (83% yield) .

  • Acylation: Methanesulfonyl chloride introduces a leaving group, achieving 87% yield .

  • Amination: Ammonia displaces the mesyl group under pressure, finalizing the product .

Comparative Synthesis Data

StepReagentsConditionsYieldSource
EtherificationKOH, bromoacetaldehyde≤40°C83%
AcylationMethanesulfonyl chlorideRoom temp87%
AminationNH₃ (aq)High pressureNot specified

This method improves purity but requires specialized equipment for high-pressure amination .

Industrial and Biochemical Applications

Solvent Systems

Dimethoxy ethanol’s dual solubility profile makes it effective in:

  • Paint Strippers: Dissolves nitrocellulose and epoxy resins without corroding substrates.

  • Electrolyte Formulations: Enhances ionic conductivity in lithium-ion batteries when blended with carbonates.

Polymer Synthesis

The hydroxyl group participates in polycondensation reactions, forming polyethers used in:

  • Flexible Coatings: Adjustable chain length modulates glass transition temperatures.

  • Drug Delivery Matrices: Biocompatible polymers enable controlled release kinetics.

Biochemical Interactions

Mechanistic Insights and Reactivity

Nucleophilic Reactions

The hydroxyl group acts as a weak nucleophile, participating in Williamson ether synthesis and esterifications. For example, reaction with acyl chlorides produces esters under basic conditions:
RCOCl+HO(CH2)2OCH3RCOO(CH2)2OCH3+HCl\text{RCOCl} + \text{HO(CH}_2\text{)}_2\text{OCH}_3 \rightarrow \text{RCOO(CH}_2\text{)}_2\text{OCH}_3 + \text{HCl}

Acid-Catalyzed Transformations

In acidic media, the ether oxygen may protonate, facilitating cleavage reactions. This property is exploited in depolymerization processes for recycling polyether wastes.

Future Research Directions

  • Toxicokinetic Studies: Clarify absorption, distribution, and metabolism in mammalian systems.

  • Green Synthesis: Develop catalytic methods to replace stoichiometric bases like KOH .

  • Advanced Material Applications: Explore use in perovskite solar cells as a hole-transporting medium.

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